molecular formula C7H9ClN2 B3004164 3-Chloro-5-propylpyridazine CAS No. 2580210-36-0

3-Chloro-5-propylpyridazine

Cat. No. B3004164
CAS RN: 2580210-36-0
M. Wt: 156.61
InChI Key: TUKCLESJFUWBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-propylpyridazine is a chemical compound with the molecular formula C7H9ClN2 . It is a type of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-propylpyridazine consists of a six-membered pyridazine ring with a chlorine atom substituted at the 3rd position and a propyl group at the 5th position . Detailed structural analysis such as bond lengths, angles, and conformation would require more specific studies or computational modeling.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-propylpyridazine are not mentioned in the available literature, pyridazine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Scientific Research Applications

Agrochemical Industry

3-Chloro-5-propylpyridazine: is a valuable intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests. The unique physicochemical properties of the pyridazine ring, such as weak basicity and high dipole moment, contribute to its effectiveness in this field .

Pharmaceutical Development

In the pharmaceutical industry, the pyridazine derivatives, including 3-Chloro-5-propylpyridazine , are utilized for creating active pharmaceutical ingredients. The inherent polarity and low cytochrome P450 inhibitory effects make it a favorable choice for drug discovery and development .

Molecular Recognition

The pyridazine heterocycle is known for its dual hydrogen-bonding capacity and π-π stacking interactions, which are crucial in molecular recognition. This makes 3-Chloro-5-propylpyridazine a potential candidate for designing molecules that can selectively bind to biological targets .

Drug-Target Interactions

Due to its unique physicochemical properties, 3-Chloro-5-propylpyridazine can be used to enhance drug-target interactions. This is particularly valuable in the design of new drugs where specificity and binding affinity are critical .

Cardiovascular Therapeutics

Pyridazine derivatives have been explored for their cardiovascular effects3-Chloro-5-propylpyridazine could serve as a scaffold for developing new compounds with potential antihypertensive or antiplatelet activities .

Antimicrobial and Antitubercular Agents

Research has shown that pyridazine compounds exhibit antimicrobial and antitubercular properties3-Chloro-5-propylpyridazine could be a precursor in the synthesis of new agents to combat infectious diseases .

Analgesic and Anti-inflammatory Drugs

The pyridazine nucleus is associated with analgesic and anti-inflammatory activities. Derivatives of 3-Chloro-5-propylpyridazine may lead to the development of novel pain relief and anti-inflammatory medications .

Oncology Research

The pyridazine ring is being investigated for its potential in cancer treatment3-Chloro-5-propylpyridazine might play a role in the synthesis of new anticancer agents, contributing to the advancement of oncology therapeutics .

Safety and Hazards

The safety data and potential hazards associated with 3-Chloro-5-propylpyridazine are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future research directions for 3-Chloro-5-propylpyridazine could involve exploring its potential biological activities, given the wide range of activities exhibited by other pyridazine derivatives . Additionally, developing efficient synthesis methods and studying its chemical reactivity could be areas of interest .

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which 3-chloro-5-propylpyridazine belongs, have been found to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Chloro-5-propylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 3,5,6-trichloro-2-pyridinol, have been studied . These studies suggest that 3-Chloro-5-propylpyridazine might have similar properties, impacting its bioavailability.

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that similar environmental factors might influence the action of 3-Chloro-5-propylpyridazine.

properties

IUPAC Name

3-chloro-5-propylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCLESJFUWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-propylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.